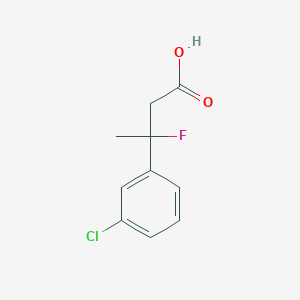
3-(3-Chlorophenyl)-3-fluorobutanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Chlorophenyl)-3-fluorobutanoic acid is an organic compound characterized by the presence of both chlorine and fluorine atoms attached to a butanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-3-fluorobutanoic acid typically involves the introduction of chlorine and fluorine atoms into a butanoic acid framework. One common method involves the use of halogenation reactions, where a precursor compound is treated with chlorine and fluorine reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and catalysts like aluminum chloride to facilitate the halogenation process.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Chlorophenyl)-3-fluorobutanoic acid may involve large-scale halogenation reactors where the precursor compounds are continuously fed into the reactor along with chlorine and fluorine gases. The reaction is typically carried out at elevated temperatures and pressures to ensure complete halogenation. The product is then purified using techniques such as distillation or crystallization to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Chlorophenyl)-3-fluorobutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used in substitution reactions, often in the presence of a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of 3-(3-Chlorophenyl)-3-fluorobutanone or 3-(3-Chlorophenyl)-3-fluorobutanoic acid.
Reduction: Formation of 3-(3-Chlorophenyl)-3-fluorobutanol or 3-(3-Chlorophenyl)-3-fluorobutane.
Substitution: Formation of compounds with substituted functional groups, such as 3-(3-Chlorophenyl)-3-hydroxybutanoic acid.
Applications De Recherche Scientifique
3-(3-Chlorophenyl)-3-fluorobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-(3-Chlorophenyl)-3-fluorobutanoic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity to these targets, leading to specific biological effects. The exact pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with similar structural features but different biological activity.
3-(3-Chlorophenyl)-3-hydroxybutanoic acid: A hydroxylated analog with different chemical properties.
3-(3-Chlorophenyl)-3-fluorobutanone: A ketone derivative with distinct reactivity.
Uniqueness
3-(3-Chlorophenyl)-3-fluorobutanoic acid is unique due to the simultaneous presence of chlorine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance the compound’s stability and binding affinity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H10ClFO2 |
|---|---|
Poids moléculaire |
216.63 g/mol |
Nom IUPAC |
3-(3-chlorophenyl)-3-fluorobutanoic acid |
InChI |
InChI=1S/C10H10ClFO2/c1-10(12,6-9(13)14)7-3-2-4-8(11)5-7/h2-5H,6H2,1H3,(H,13,14) |
Clé InChI |
SGSXXDGOKPYAON-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)O)(C1=CC(=CC=C1)Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


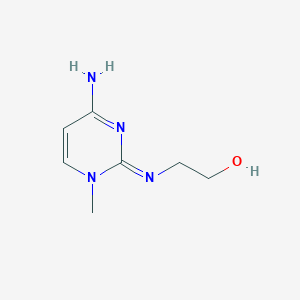
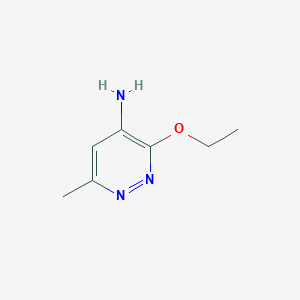
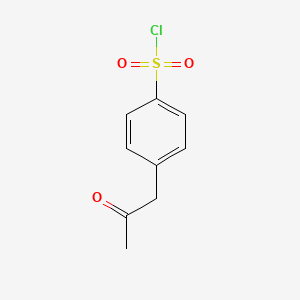


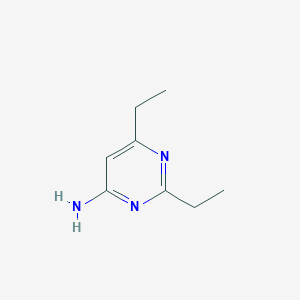
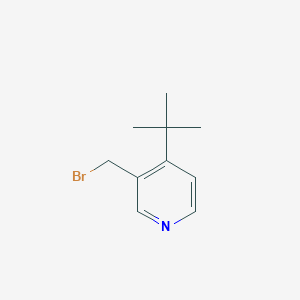
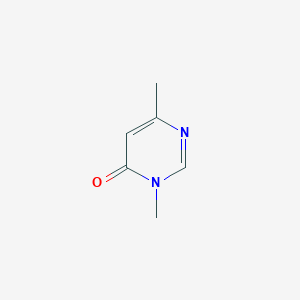
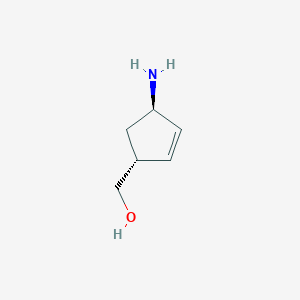

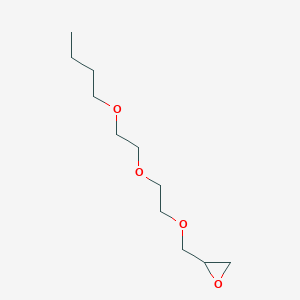
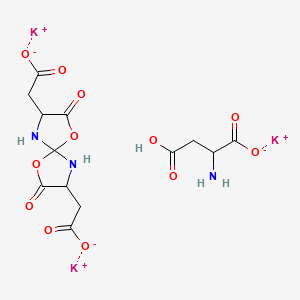
![N-propyl-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B15246805.png)
![(3-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine](/img/structure/B15246813.png)
